molecular formula C10H8Na2O4 B1431427 (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt CAS No. 147484-59-1

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt

Cat. No.: B1431427
CAS No.: 147484-59-1
M. Wt: 238.15 g/mol
InChI Key: GDYVZPBJQJGNKF-HHVPUYGZSA-L
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Description

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt is an organic compound characterized by its conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deca-2,4,6,8-tetraenoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene structure allows for specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid: The parent acid form of the compound.

    (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid potassium salt: A similar compound with potassium instead of sodium.

Uniqueness

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt is unique due to its specific sodium ion, which can influence its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

disodium;(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.2Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H,(H,11,12)(H,13,14);;/q;2*+1/p-2/b3-1+,4-2+,7-5+,8-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYVZPBJQJGNKF-HHVPUYGZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=CC(=O)[O-])C=CC=CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C=C/C(=O)[O-])\C=C\C=C\C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt
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